molecular formula C14H12N2O4S B1197314 Tioxacin CAS No. 34976-39-1

Tioxacin

Cat. No. B1197314
CAS RN: 34976-39-1
M. Wt: 304.32 g/mol
InChI Key: VUUPJGYIOAVFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tioxacin is a member of quinolines.

Scientific Research Applications

Antibiotic Degradation and Water Treatment

The degradation of antibiotics in water systems is a significant application of Tioxacin-related research. Studies have highlighted the effectiveness of TiO2-based photocatalysts in degrading various antibiotics like sulfamethoxazole, trimethoprim, and ciprofloxacin in water systems, addressing a global health crisis related to antimicrobial resistance (Kutuzova, Dontsova, & Kwapinski, 2021). Similarly, the photocatalytic degradation of norfloxacin using N-doped TiO2 under visible light has been investigated, with significant implications for water treatment and reducing health risks (Jin et al., 2019).

Photocatalytic Performance

Research into the photocatalytic performance of TiO2-based materials for antibiotic degradation under various conditions like pH, light source, and presence of inorganic ions has been conducted. This research is critical for designing efficient, sustainable, and cost-effective materials for industrial applications (Kutuzova, Dontsova, & Kwapinski, 2021).

Osseointegration and Osteogenesis

A study on enoxacin-loaded titania nanotubes coated with type I collagen/hyaluronic acid multilayers showed improved osteogenesis and osseointegration in rats. This research suggests the potential of such materials in orthopedic implants, highlighting Tioxacin's role in biomedical applications (Li et al., 2019).

properties

CAS RN

34976-39-1

Product Name

Tioxacin

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

6-ethyl-3-methyl-2,9-dioxo-[1,3]thiazolo[5,4-f]quinoline-8-carboxylic acid

InChI

InChI=1S/C14H12N2O4S/c1-3-16-6-7(13(18)19)11(17)10-8(16)4-5-9-12(10)21-14(20)15(9)2/h4-6H,3H2,1-2H3,(H,18,19)

InChI Key

VUUPJGYIOAVFAN-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC3=C2SC(=O)N3C)C(=O)O

Other CAS RN

34976-39-1

synonyms

tioxacin
tioxic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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